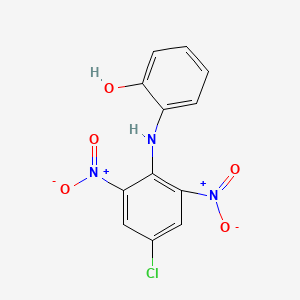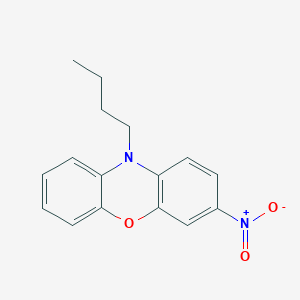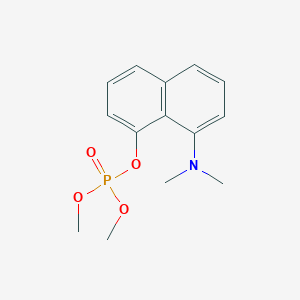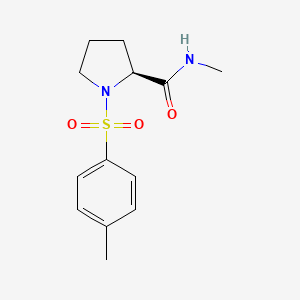
2-Propynenitrile, 3-(2,6-difluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propynenitrile, 3-(2,6-difluorophenyl)- is an organic compound with the molecular formula C₉H₃F₂N It is characterized by the presence of a propynenitrile group attached to a difluorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynenitrile, 3-(2,6-difluorophenyl)- typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and is known for its mild reaction conditions and functional group tolerance . The reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-Propynenitrile, 3-(2,6-difluorophenyl)- may involve similar coupling reactions on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
2-Propynenitrile, 3-(2,6-difluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.
科学研究应用
2-Propynenitrile, 3-(2,6-difluorophenyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Propynenitrile, 3-(2,6-difluorophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Propynenitrile, 3-fluoro-: Similar structure but with a single fluorine atom.
2-Propenenitrile: Lacks the difluorophenyl group.
Uniqueness
2-Propynenitrile, 3-(2,6-difluorophenyl)- is unique due to the presence of the difluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
904684-28-2 |
|---|---|
分子式 |
C9H3F2N |
分子量 |
163.12 g/mol |
IUPAC 名称 |
3-(2,6-difluorophenyl)prop-2-ynenitrile |
InChI |
InChI=1S/C9H3F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H |
InChI 键 |
MHTSAQXWVFCJBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C#CC#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)



![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)

![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)

![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)

![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)


